3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O3/c18-12-7-5-10(6-8-12)15-19-20-16(23-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPJZCPHPFYBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazide intermediate with an appropriate bromophenyl-substituted carboxylic acid under acidic conditions to form the oxadiazole ring. This is followed by the condensation of the oxadiazole intermediate with a chromen-2-one derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and coumarin moieties exhibit promising anticancer properties. A study synthesized various derivatives of coumarin and screened them against human tumor cell lines, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2). Among these derivatives, certain compounds demonstrated significant cytotoxic effects with IC50 values as low as 5.5 µg/ml against MCF-7 cells . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Case Study: Coumarin Derivatives
| Compound Name | Cell Line | IC50 Value (µg/ml) |
|---|---|---|
| Compound 13a | MCF-7 | 5.5 |
| Compound 13d | HepG-2 | 6.9 |
Antimicrobial Activity
The oxadiazole derivatives are also being evaluated for their antimicrobial properties. Preliminary studies suggest that 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one may possess activity against various bacterial strains. The presence of the bromine atom in the structure is hypothesized to enhance its bioactivity by modifying the electronic properties of the molecule, making it more effective in interacting with microbial targets.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Activity Type | Target Organism |
|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus |
| Compound B | Antifungal | Candida albicans |
Anticonvulsant Activity
Another significant application of this compound is in the field of anticonvulsant research. A study synthesized new derivatives and screened them for anticonvulsant activities using established animal models. The findings indicated that certain derivatives exhibited considerable anticonvulsant properties, potentially offering new avenues for epilepsy treatment .
Summary of Anticonvulsant Findings
| Compound Name | Model Used | Efficacy |
|---|---|---|
| Compound C | PTZ-induced seizures | High protection rate |
| Compound D | Maximal Electroshock | Moderate efficacy |
Mechanistic Insights
Understanding the mechanism by which This compound exerts its biological effects is crucial for optimizing its therapeutic potential. Molecular docking studies have been employed to elucidate binding interactions with target proteins involved in disease processes. These studies reveal that the compound may inhibit specific enzymes or modulate receptor activities critical for cellular signaling pathways .
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
4-Bromophenyl vs. Phenyl/Pyridinyl Groups
Halogen-Substituted Phenyl Groups
6-Bromo-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one ():
- Structure : A bromine at position 6 on the coumarin core and a 4-chlorophenyl group on the oxadiazole.
- SAR : The additional bromine may enhance halogen bonding in biological targets, though activity data are unspecified.
3-[5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Derivatives ():
Antimicrobial Activity
-
- Compounds like 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one exhibit broad-spectrum antimicrobial activity (MIC = 2–16 µg/mL) against S. aureus, E. coli, and C. albicans .
- Key Finding : The triazine moiety enhances potency, but the 4-bromophenyl analog’s activity remains unstudied.
Anticonvulsant Activity
Data Tables
Table 2: Spectral Comparison of Key Analogs
Biological Activity
The compound 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound based on existing literature, with an emphasis on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chromenone core, which is a well-known scaffold in medicinal chemistry.
- An oxadiazole ring that contributes to the compound's biological properties.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold often exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Antiproliferative Studies : Compounds similar to This compound have demonstrated promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10.5 |
| Compound B | A549 | 15.2 |
| This compound | TBD | TBD |
Antimicrobial Activity
The oxadiazole moiety is also associated with antimicrobial properties. Studies have shown that derivatives of this structure can inhibit bacterial growth effectively:
- Antibacterial Studies : Preliminary tests have suggested that similar oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .
The mechanism by which oxadiazole derivatives exert their biological effects is often linked to their ability to interact with specific biological targets:
- Target Interaction : Molecular docking studies indicate that these compounds may bind to enzymes or receptors involved in cell proliferation and survival pathways . For example, interactions with proteins such as Bcl-2 and tubulin have been suggested.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- The presence of electron-withdrawing groups (like bromine) on the aromatic ring enhances antiproliferative activity.
- Modifications in the oxadiazole ring can significantly affect the compound's potency and selectivity towards cancer cells .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antitumor Agents : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects. The study found that specific substitutions on the oxadiazole ring led to enhanced activity against cancer cell lines .
- Antimicrobial Evaluation : In vitro assessments revealed that certain oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, and how can intermediates be optimized for yield?
- Methodology : The compound is synthesized via cyclization of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one with 2,4,6-trichloro-1,3,5-triazine under alkaline conditions (pH maintained with potassium bicarbonate) at 0–5°C. Key intermediates are purified via TLC (toluene:acetone, 9:1) and recrystallized from THF .
- Optimization : Adjusting stoichiometric ratios (e.g., triazine:coumarin derivatives) and reaction time (8–10 hrs reflux) improves yields (up to 82%). Solvent choice (acetone vs. 1,4-dioxane) impacts reaction kinetics .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
- Techniques :
- IR : Confirms C=O (1741 cm⁻¹, coumarin) and C=N (1619, 1540 cm⁻¹, oxadiazole) .
- NMR : NMR identifies aromatic protons (δ 7.2–8.5 ppm) and sulfanyl groups (δ 3.3–3.5 ppm). NMR verifies oxadiazole (C=N at 160–165 ppm) and coumarin carbonyl (C=O at 170–175 ppm) .
- X-ray crystallography : SHELXL refines crystal structures (R factor < 0.05) for absolute configuration validation .
Q. What in vitro antimicrobial assays are used to evaluate this compound, and how are MIC values interpreted?
- Assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus, B. cereus), Gram-negative (E. coli, P. aeruginosa), and fungal strains (C. albicans). Zone of inhibition (mm) and MIC (μg/mL) are measured .
- Data Interpretation : MIC ≤ 2 μg/mL indicates high potency; values > 64 μg/mL suggest limited efficacy. For example, derivatives with 4-bromophenyl groups show MIC = 4–8 μg/mL against S. aureus .
Advanced Research Questions
Q. How do substituents on the oxadiazole and coumarin moieties influence structure-activity relationships (SAR) against multidrug-resistant pathogens?
- Key Findings :
- 4-Bromophenyl : Enhances lipophilicity, improving membrane penetration (MIC reduced by 50% vs. non-halogenated analogs) .
- Piperazine/piperidine side chains : Increase solubility and target binding (e.g., S. typhi inhibition at MIC = 2 μg/mL) .
Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved using SHELXL?
- Challenges : Twinning in monoclinic systems (space group P2₁/c) and high thermal motion in bromophenyl groups .
- Solutions :
- Apply TWIN/BASF commands in SHELXL to model twinning (BASF = 0.3–0.5).
- Use ISOR restraints for disordered bromine atoms (Ueq < 0.05 Ų) .
Q. How can molecular docking elucidate interactions between this compound and microbial enzyme targets?
- Protocol :
Retrieve target structures (e.g., C. albicans CYP51, PDB: 5TZ1).
Dock compound using AutoDock Vina (grid size = 25 ų).
Analyze binding modes: Arene-arene interactions (3.3–3.9 Å) with Tyr332 and hydrogen bonds with Asp70 in S. aureus GyrB .
Data Contradictions and Resolution
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Case Study : A derivative showed MIC = 4 μg/mL in Patel et al. (2012) but MIC = 16 μg/mL in Lee et al. (2001).
- Resolution :
- Verify assay conditions (e.g., inoculum size, growth medium).
- Check compound purity (HPLC ≥ 95%) and stereochemical consistency (circular dichroism) .
Methodological Tables
Table 1 : Representative Antimicrobial Data for this compound Derivatives
| Derivative | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) | Ref. |
|---|---|---|---|---|
| Parent compound | 8 μg/mL | 32 μg/mL | 64 μg/mL | |
| Piperazine-substituted | 2 μg/mL | 16 μg/mL | 8 μg/mL | |
| 4-Fluorobenzyl analog | 4 μg/mL | 8 μg/mL | 16 μg/mL |
Table 2 : SHELXL Refinement Parameters for Crystallographic Analysis
| Parameter | Value | Description |
|---|---|---|
| Rfactor | 0.038–0.052 | Residual for observed vs. calculated data |
| wRfactor | 0.106–0.142 | Weighted residuals |
| Twinning fraction (BASF) | 0.35 | For twinned crystals |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
